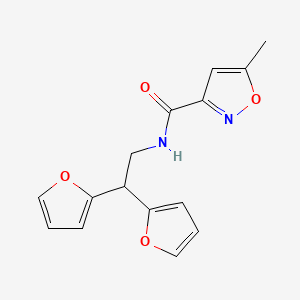

N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-10-8-12(17-21-10)15(18)16-9-11(13-4-2-6-19-13)14-5-3-7-20-14/h2-8,11H,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGPQYVXEWTANG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and isoxazole precursors. One common approach is the reaction of 2-furan-2-yl ethylamine with 5-methylisoxazole-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Generation of various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide has been studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan and isoxazole rings can form hydrogen bonds and other non-covalent interactions with biological macromolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide, based on evidence-derived

Key Structural and Functional Differences:

- Heterocyclic Core Variations : While the target compound uses an isoxazole-carboxamide scaffold, analogs like LMM11 incorporate 1,3,4-oxadiazole rings, which enhance antifungal potency via thioredoxin reductase inhibition .

- Methoxyethyl groups (e.g., 2034557-60-1) may improve solubility but lack bioactivity data .

- Biological Activity : Only LMM11 demonstrates confirmed antifungal action, underscoring the importance of sulfamoyl-benzamide motifs in targeting fungal enzymes .

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a furan moiety, which is known for its role in various biological activities due to its ability to interact with biological targets.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives of furan have been evaluated for their inhibitory effects against viruses such as SARS-CoV-2. A study found that certain furan derivatives displayed IC50 values as low as 1.55 µM, indicating potent antiviral activity against viral proteases .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors associated with disease pathways. The isoxazole ring is known to interact with various biological targets, potentially modulating signaling pathways involved in inflammation and cancer progression.

Case Studies

- Anticancer Activity : In a study assessing the efficacy of furan-containing compounds in cancer therapy, it was noted that modifications to the furan ring significantly affected bioactivity. Compounds with specific substitutions showed enhanced potency against cancer cell lines .

- Inflammatory Response : Another investigation into the anti-inflammatory properties of isoxazole derivatives revealed that these compounds could effectively reduce pro-inflammatory cytokine levels in vitro. This suggests a potential therapeutic role for this compound in treating inflammatory diseases .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide, and how can purity be ensured?

- Methodological Answer : Utilize multi-step organic synthesis involving (i) condensation of furan-2-yl groups with ethylamine derivatives via nucleophilic substitution, followed by (ii) coupling with 5-methylisoxazole-3-carboxylic acid using carbodiimide-based activation (e.g., EDC/HOBt). Purity can be validated via HPLC (>98%) and characterized by -/-NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. How is the compound structurally characterized to confirm regiochemistry and stereochemical integrity?

- Methodological Answer : Employ X-ray crystallography (using SHELX programs for refinement ) to resolve bond lengths and angles. Complement with NOESY NMR to confirm spatial arrangement of the di(furan-2-yl)ethyl side chain. Computational methods (DFT) can predict and validate electronic properties .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., DHODH for immunomodulatory effects ) and antimicrobial testing (Alamar Blue assay for Mycobacterium tuberculosis H37Rv ). Use IC values at concentrations ≤10 µM as a threshold for hit identification.

Advanced Research Questions

Q. How can experimental designs address metabolic stability and toxicity concerns in preclinical studies?

- Methodological Answer :

- Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS. Compare with analogs (e.g., UTL-5b in ) to assess cleavage of the carboxamide vs. isoxazole ring .

- Toxicity : Use primary hepatocyte cultures to evaluate CYP450 inhibition and mitochondrial toxicity. Contrast with structurally similar compounds (e.g., leflunomide derivatives) to identify scaffold-specific liabilities .

Q. What strategies optimize the isoxazole-furan scaffold to enhance target selectivity while mitigating off-target effects?

- Methodological Answer :

- Scaffold Hopping : Replace the 5-methylisoxazole-3-carboxamide with 4-carboxamide (as in leflunomide) to alter metabolic pathways and reduce hepatotoxicity .

- Side-Chain Modifications : Introduce substituents on the furan rings (e.g., electron-withdrawing groups) to modulate binding to enzymes like enoyl-ACP reductase () or Wnt/β-catenin targets ( ) .

Q. How can contradictory toxicity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) on liver tissues from treated rodents to identify pathways (e.g., oxidative stress, apoptosis) not captured in vitro.

- Species-Specific Metabolism : Compare metabolite profiles across species using isotopically labeled compounds. Prioritize metabolites with >10% abundance for toxicity screening .

Q. What computational approaches validate target engagement and mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHODH (PDB: 1D3G) or enoyl-ACP reductase (PDB: 4TZK). Validate hydrogen bonding with residues like Tyr158/Met103 .

- MD Simulations : Run 100-ns trajectories to assess binding stability and identify conformational changes in the target protein .

Q. How are structure-activity relationship (SAR) studies designed to balance potency and pharmacokinetic properties?

- Methodological Answer :

- SAR Matrix : Synthesize analogs with systematic variations (e.g., furan → thiophene, isoxazole → oxazole) and test in parallel assays for potency (IC), solubility (shake-flask method), and logP (HPLC-derived).

- PK/PD Modeling : Integrate in vitro ADME data (e.g., Caco-2 permeability) with rodent PK profiles to predict human dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.